molecular formula C7H11NO4 B3391993 tert-Butyl 3-nitroprop-2-enoate CAS No. 537005-95-1

tert-Butyl 3-nitroprop-2-enoate

Cat. No.: B3391993
CAS No.: 537005-95-1
M. Wt: 173.17 g/mol
InChI Key: JXMIXAAMUKBEMD-SNAWJCMRSA-N
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Description

tert-Butyl 3-nitroprop-2-enoate: is an organic compound with the molecular formula C7H11NO4. It is a nitroalkene derivative, characterized by the presence of a nitro group (-NO2) and an ester group (-COO-). This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Classical Esterification: One common method involves the esterification of 3-nitroprop-2-enoic acid with tert-butanol in the presence of a strong acid catalyst like sulfuric acid.

    Alternative Methods: Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions.

Industrial Production Methods: Industrial production often employs continuous flow reactors to optimize the reaction conditions and improve yield. The use of heterogeneous catalysts, such as boron trifluoride etherate adsorbed on anhydrous magnesium sulfate, is common in large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted nitroalkenes or amines.

Scientific Research Applications

Chemistry: tert-Butyl 3-nitroprop-2-enoate is used as a building block in organic synthesis. It is involved in the synthesis of complex molecules and serves as a precursor for various chemical transformations .

Biology: In biological research, this compound is used to study the effects of nitroalkenes on biological systems. It is also used in the synthesis of biologically active molecules .

Medicine: Its derivatives are studied for their pharmacological properties .

Industry: In the industrial sector, this compound is used in the production of polymers and other materials. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-Butyl 3-nitroprop-2-enoate involves its reactivity as a nitroalkene. The nitro group can participate in various chemical reactions, including nucleophilic addition and radical reactions. The ester group can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids and alcohols .

Comparison with Similar Compounds

    tert-Butyl acrylate: Similar in structure but lacks the nitro group.

    tert-Butyl 3-nitropropanoate: Similar but with a saturated carbon chain.

    tert-Butyl 2-nitroprop-2-enoate: Similar but with a different position of the nitro group.

Uniqueness: tert-Butyl 3-nitroprop-2-enoate is unique due to the presence of both a nitro group and an ester group, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in organic synthesis and industrial applications .

Properties

CAS No.

537005-95-1

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

tert-butyl (E)-3-nitroprop-2-enoate

InChI

InChI=1S/C7H11NO4/c1-7(2,3)12-6(9)4-5-8(10)11/h4-5H,1-3H3/b5-4+

InChI Key

JXMIXAAMUKBEMD-SNAWJCMRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/[N+](=O)[O-]

SMILES

CC(C)(C)OC(=O)C=C[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)C=C[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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